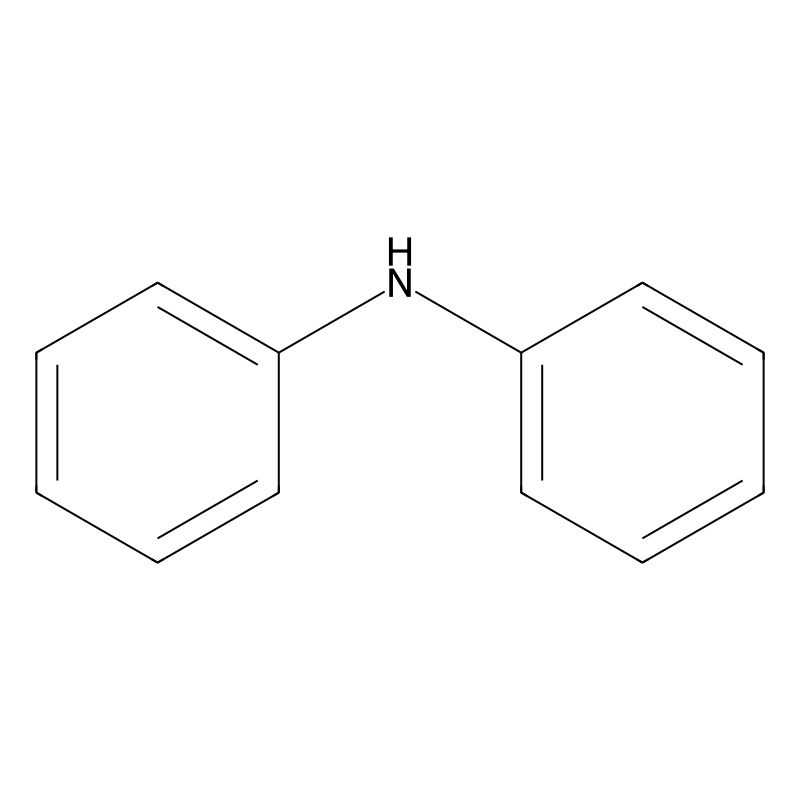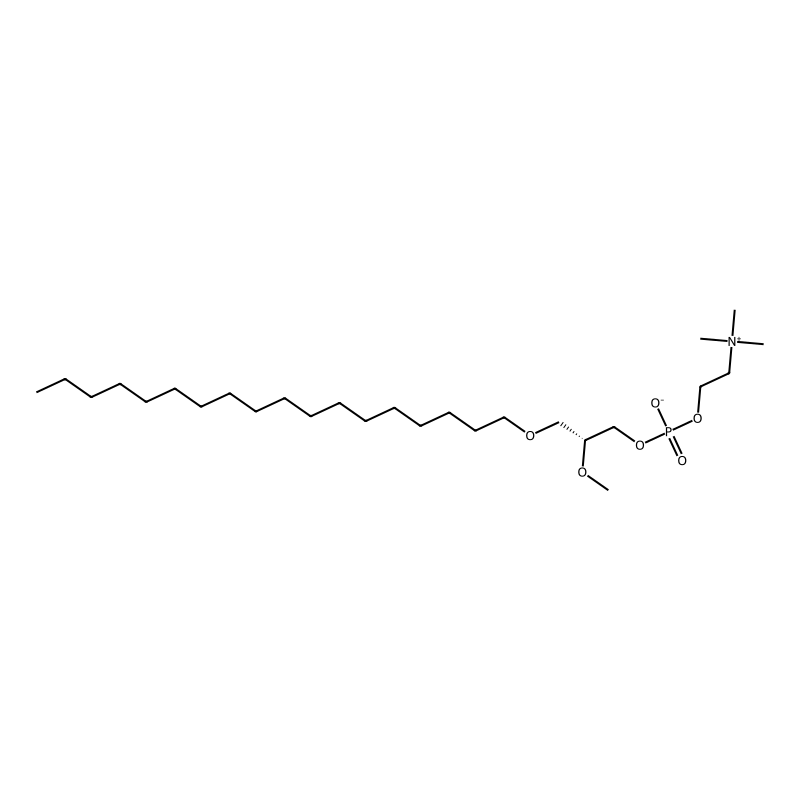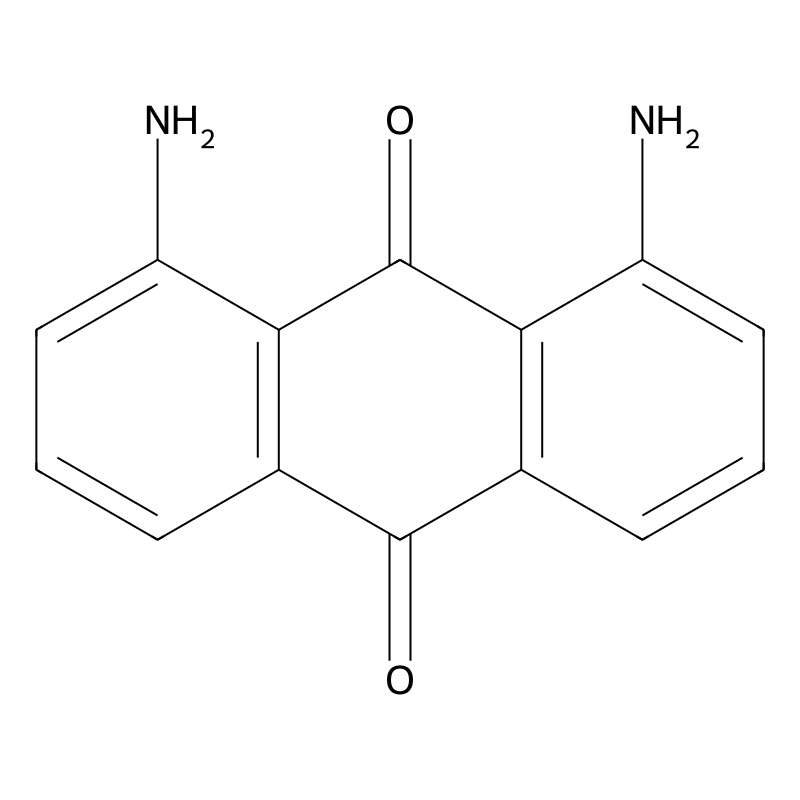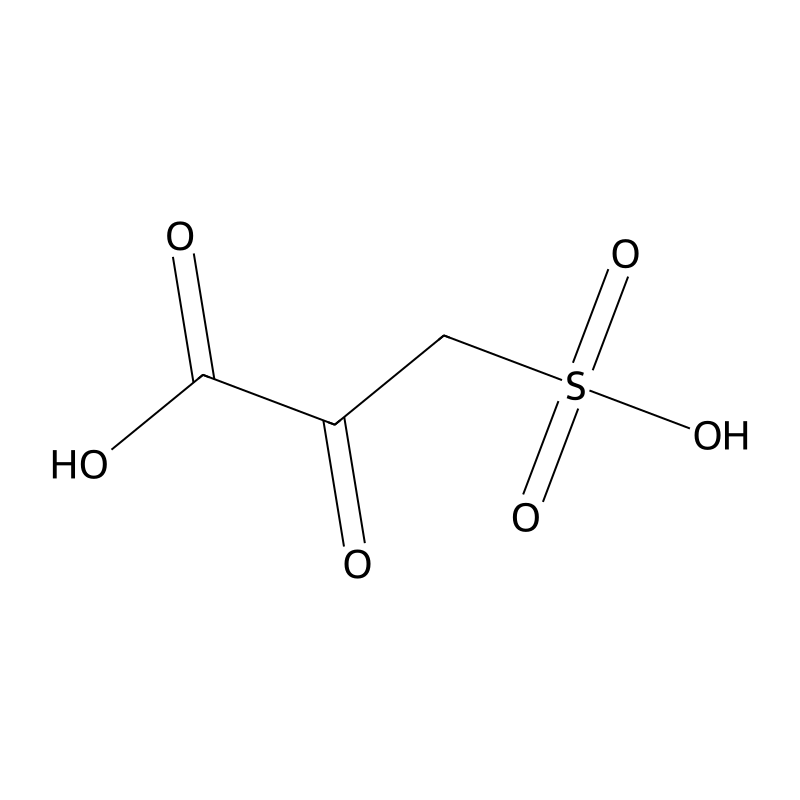Diphenylamine
C12H11N
C6H5NHC6H5

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C12H11N
C6H5NHC6H5
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1 g dissolves in 2.2 ml of alcohol, 4 ml propyl alcohol; Freely sol in benzene, ether, glacial acetic acid, carbon disulfide.
Very sol in ethanol, acetone, benzene, carbon tetrachloride, pyridine, ethyl acetate; sol in ether, acetic acid; slightly sol in chloroform
Soluble in oxygenated and aromatic solvents
In water, 53 mg/liter @ 20 °C
0.053 mg/mL at 20 °C
Solubility in water: very poor
0.03%
Synonyms
Canonical SMILES
Description
Optoelectronic Applications
Scientific Field: Optoelectronics
Summary of Application: Diphenylamine (DPA) and its derivatives have found special interest among researchers due to their adjustable optoelectronic properties.
Methods of Application: The most advantageous solution in optoelectronics design strategies is a “donor–acceptor” (D-A) or “push–pull” structural motif in organic semiconductors, due to the ability to control the band gap width.
Results or Outcomes: The functional groups can affect the energy levels of materials, influencing the color of the light emitted.
DNA Detection in Soils and Clay Minerals
Scientific Field: Soil and Landscape Ecology
Summary of Application: Diphenylamine method is used for DNA detection into soils and clay minerals.
Methods of Application: The developed method, based on the use of diphenylamine with colorimetric detection at 600 nm, was compared to the traditional method (absorption at 260 nm).
Results or Outcomes: The results highlight the independence of the method in terms of organic matter content or soil type, as well as its simplicity and low cost.
Harvest Scald Inhibitor for Apples
Scientific Field: Agriculture
Summary of Application: Diphenylamine is employed as harvest scald inhibitor for apples indoor drench treatments due to its antioxidant property.
Anti-ozonants in Rubber Manufacturing
Scientific Field: Industrial Manufacturing
Summary of Application: Alkyl derivatives of diphenylamine are used as anti-ozonants in the rubber manufacturing.
Stabilizer for Plastics
Summary of Application: Diphenylamine is used as a stabilizer for plastics.
Pharmacological Applications
Scientific Field: Pharmacology
Summary of Application: DPA derivatives are claimed for several important biological activities which include anti-microbial, analgesic, anti-inflammatory, anti-convulsant and anti-cancer activities.
Diphenylamine is an organic compound with the formula C₁₂H₁₁N and a molecular weight of 169.23 g/mol. It appears as a light tan to brown solid with a pleasant odor and is known for its stability under normal conditions, although it can discolor in light. This compound is primarily used in various industrial applications, particularly as an antioxidant in rubber and as a dye precursor. Diphenylamine is also recognized by its CAS Registry Number, 122-39-4, and its IUPAC name is N-phenylbenzenamine .
The mechanism of action of diphenylamine depends on its specific application. Here are two main examples:
- Antioxidant: Diphenylamine acts as a free radical scavenger. It donates a hydrogen atom to free radicals, terminating their chain reactions that can damage polymers and other materials [].
- Fungicide: The exact mechanism of diphenylamine's fungicidal action is not fully understood, but it is believed to disrupt the cell membrane function of fungi [].
Several methods exist for synthesizing diphenylamine:
- Aniline Condensation: One common method involves the condensation of aniline with phenyl chloride or phenol in the presence of a catalyst.
- Reduction of Nitro Compounds: Diphenylamine can also be synthesized by reducing nitrobenzene derivatives under acidic conditions.
- Electrophilic Aromatic Substitution: Another approach includes electrophilic aromatic substitution reactions where aniline acts as a nucleophile .
Diphenylamine finds applications across various industries:
- Antioxidant: It is widely used as an antioxidant in rubber production to prevent degradation due to heat and oxygen exposure.
- Dye Intermediate: The compound serves as an intermediate in the synthesis of dyes and pigments.
- Chemical Analysis: Diphenylamine is utilized in analytical chemistry for detecting certain carbohydrates through colorimetric methods .
Research on diphenylamine has highlighted its interactions with other chemicals:
- Reactivity with Strong Oxidizers: Diphenylamine is incompatible with strong oxidizing agents, which can lead to violent reactions.
- Potential for Explosive Dust: The dust may become explosive when mixed with air under specific conditions, emphasizing the need for careful handling .
Diphenylamine shares similarities with several compounds but possesses unique characteristics that distinguish it:
| Compound Name | Formula | Key Differences |
|---|---|---|
| Aniline | C₆H₅NH₂ | Simple amine; lacks the additional phenyl group. |
| Naphthylamine | C₁₁H₉N | Contains naphthalene structure; different reactivity. |
| Triphenylamine | C₁₈H₁₅N | Contains three phenyl groups; higher molecular weight. |
Diphenylamine's unique structure allows it to function effectively as both an antioxidant and a dye precursor, setting it apart from these similar compounds while also sharing some reactivity patterns .
Purity
Physical Description
Dry Powder, Liquid; Dry Powder; Liquid
Dry Powder; Other Solid; Liquid; Water or Solvent Wet Solid
Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. (fungicide); [NIOSH]
Solid
COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor.
Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. [fungicide]
Color/Form
Crystals
Colorless, tan, amber, or brown crystalline solid.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
302 °C
302.00 °C. @ 760.00 mm Hg
576 °F
Flash Point
307 °F
153 °C OC
153 °C c.c.
Heavy Atom Count
Vapor Density
5.82 (Air= 1)
Relative vapor density (air = 1): 5.8
5.82
Density
1.16
1.2 g/cm³
LogP
log Kow = 3.50
3.50
3.5
Odor
Odor Threshold
Odor threshold from AIHA
Odor perception threshold is 0.05 mg/L.
Decomposition
Appearance
Melting Point
53-54 °C
52 - 54 °C
53 °C
127 °F
Storage
UNII
Related CAS
GHS Hazard Statements
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Vapor Pressure
0.00067 [mmHg]
6.70X10-4 mm Hg @ 25 °C
Vapor pressure at 20 °C: negligible
1 mmHg at 227 °F
(227 °F): 1 mmHg
Pictograms



Acute Toxic;Health Hazard;Environmental Hazard
Impurities
A number of primary and secondary amines have been reported as impurities in commercial DPA, including p-biphenylamine.
...The carcinogen 4-aminodiphenyl may be present as an impurity during manufacturing process. This may be concentrated to significant proportions in tars... At distillation stage... hazard of bladder cancer.
Other CAS
68442-68-2
Absorption Distribution and Excretion
After administration of diphenylamine (5 ppm) in feed to holstein cow for 4 days, 1.4% of dose detected in feces but none in urine or milk.
A Holstein cow was fed diphenylamine at 5 ppm in the diet for 4 days. Residues of diphenylamine were not detected in the milk or urine, and only in small amounts (1.4%) of the total dose were detected in the feces.
Diphenylamine is readily absorbed through inhalation and skin contact.
Metabolism Metabolites
The urinary metabolites include 4-hydroxy-DPA, 4,4'-dihydroxy-DPA, and their conjugates. There is no evidence of N-hydroxylation.
...Fate of diphenylamine in dairy cow has been studied. None of the parent compound was detected in the milk or in urine, but small amount (1.4%) were identified in feces. The major metabolites were mono- and di-hydroxylated derivatives. Diphenylamine was rapidly metabolized by beef-liver microsomes.
Fifty percent of 5 ppm diphenylamine disappeared during a 30-minute incubation with liver extract. It was /suggested/ that microsomal hydroxylation of diphenylamine occurs, followed by conjugation and elimination.
Diphenylamine has known human metabolites that include Diphenylamine N-glucuronide.
Wikipedia
Tungsten_oxytetrafluoride
Biological Half Life
Use Classification
Pharmaceuticals
Methods of Manufacturing
... Manufactured by heating aniline by itself, or with phenol, and with an acid catalyst at high temperatures.
General Manufacturing Information
Wholesale and Retail Trade
Rubber Product Manufacturing
Not Known or Reasonably Ascertainable
Rubber Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Synthetic Rubber Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Benzenamine, N-phenyl-: ACTIVE
Benzenamine, N-phenyl-, styrenated: ACTIVE
PRODUCT DISCONTINUED BY AMERICAN CYANAMID CO.
DIPHENYLAMINE INJECTED INTO CORE OF STORED APPLES INCR INCIDENCE OF LOW-TEMP BREAKDOWN ONLY WHEN APPLIED EARLY IN STORAGE. IT ACTS ON TERMINAL REACTIONS OF METAB PATHWAY WHICH PRODUCES BREAKDOWN.
USED FOR SCREWWORM CONTROL IN LIVESTOCK. SPECIALLY REFINED DIPHENYLAMINE, PURITY 99.9% IS USED TO CONTROL STORAGE SCALD OF APPLES. ... /IT/ MAY BE APPLIED AS TREE SPRAY BEFORE HARVEST (WITHIN 36 HR FOR MAX CONTROL), AS POST-HARVEST TREATMENT, USING DIP OR SPRAY ON FRUIT...OR BY USE OF IMPREGNATED WRAPS.
DFA...BELIEVED TO CONTAIN DIPHENYLAMINE.../IS/ A RUSSIAN PREPARATION USED AGAINST LICE.
For more General Manufacturing Information (Complete) data for N,N-DIPHENYLAMINE (7 total), please visit the HSDB record page.
Analytic Laboratory Methods
Method: EPA-OSW, Semivolatile Organic Compounds by GC/MS; Analyte: diphenylamine; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Level: not provided.
Method: OSHA 22, Gas Chromatography with UV Detection; Analyte: diphenylamine; Matrix: air; Reliable Quantitation Limit: 1.0 ug/cu m.
Method: OSHA 78, HPLC using UV Detection; Analyte: diphenylamine; Matrix: air; Reliable Quantitation Limit: 10 ug/cu m.
Storage Conditions
Keep protected from light.
/Store/ separated from strong acids, oxidants.
Interactions
The toxicity of halogenated hydrocarbons such as carbon tetrachloride, hexachlorophene, and bithionol sulfoxide, used in veterinary medicine was diminished by the prior or simultaneous administration of diphenylamine (0.1-10% of the admin hydrocarbon).
...Dimethyl sulfoxide lessened the incidence of papillary lesions from diphenylamine.
Stability Shelf Life
Crystals turn blue in air. /Hydrochloride/
Dates
2: Chen G, Li SY, Malik HT, Ma YG, Xu H, Sun LK. Organic two-photon nanoparticles modulate reactive oxygen species, intracellular calcium concentration, and mitochondrial membrane potential during apoptosis of human gastric carcinoma SGC-7901 cells. Biotechnol Lett. 2016 Aug;38(8):1269-76. doi: 10.1007/s10529-016-2105-4. Epub 2016 Apr 11. PubMed PMID: 27067355.
3: Bandyopadhyay S, Métivier R, Pallavi P, Preis E, Nakatani K, Landfester K, Patra A, Scherf U. Conjugated Polymer Nanoparticle-Triplet Emitter Hybrids in Aqueous Dispersion: Fabrication and Fluorescence Quenching Behavior. Macromol Rapid Commun. 2016 Feb;37(3):271-7. doi: 10.1002/marc.201500618. Epub 2015 Dec 14. PubMed PMID: 26663576.
4: Sreenivasu M, Suzuki A, Adachi M, Kumar CV, Srikanth B, Rajendar S, Rambabu D, Kumar RS, Mallesham P, Rao NV, Kumar MS, Reddy PY. Synthesis and characterization of donor-π-acceptor-based porphyrin sensitizers: potential application of dye-sensitized solar cells. Chemistry. 2014 Oct 20;20(43):14074-83. doi: 10.1002/chem.201403660. Epub 2014 Sep 10. PubMed PMID: 25210010.
5: Kitchen JA, Olguín J, Kulmaczewski R, White NG, Milway VA, Jameson GN, Tallon JL, Brooker S. Effect of N4-substituent choice on spin crossover in dinuclear iron(II) complexes of bis-terdentate 1,2,4-triazole-based ligands. Inorg Chem. 2013 Oct 7;52(19):11185-99. doi: 10.1021/ic4014416. Epub 2013 Sep 20. PubMed PMID: 24050255.
6: Rabe T, Görrn P, Lehnhardt M, Tilgner M, Riedl T, Kowalsky W. Highly sensitive determination of the polaron-induced optical absorption of organic charge-transport materials. Phys Rev Lett. 2009 Apr 3;102(13):137401. Epub 2009 Mar 30. PubMed PMID: 19392402.
7: Liu J, Mao Y, Huang M, Gu Y, Zhang W. Three-photon absorption cross-section enhancement in two symmetrical fluorene-based molecules. J Phys Chem A. 2007 Sep 20;111(37):9013-8. Epub 2007 Aug 28. PubMed PMID: 17722895.
8: Piech K, Bally T, Sikora A, Marcinek A. Mechanistic aspects of the oxidative and reductive fragmentation of N-nitrosoamines: a new method for generating nitrenium cations, amide anions, and aminyl radicals. J Am Chem Soc. 2007 Mar 21;129(11):3211-7. Epub 2007 Mar 1. PubMed PMID: 17328546.
9: Krieg R, Halbhuber KJ, Oehring H. Novel chromogenic substrates with metal chelating properties for the histochemical detection of peroxidasic activity, derived from 3-amino-9-ethylcarbazole (AEC) and 3,6-diamino-9-ethylcarbazole. Cell Mol Biol (Noisy-le-grand). 2000 Nov;46(7):1191-212. PubMed PMID: 11075949.
10: Steffenrud S, Borgeat P, Bertrand MJ. Syntheses and comparison of three reagents for allyldimethylsilylation of prostaglandins and steroids: a gas chromatographic method. J Chromatogr Sci. 1989 Sep;27(9):545-8. PubMed PMID: 2808642.
11: Wangemann P, Wittner M, Di Stefano A, Englert HC, Lang HJ, Schlatter E, Greger R. Cl(-)-channel blockers in the thick ascending limb of the loop of Henle. Structure activity relationship. Pflugers Arch. 1986;407 Suppl 2:S128-41. PubMed PMID: 2434915.
12: Araki A, Muramatsu M, Matsushima T. Comparison of mutagenicities of N-nitrosamines on Salmonella typhimurium TA100 and Escherichia coli WP2 uvrA/pKM101 using rat and hamster liver s9. Gan. 1984 Jan;75(1):8-16. PubMed PMID: 6373472.
13: Wakabayashi K, Nagao M, Kawachi T, Sugimura T. Mechanism of appearance of mutagenicity of N-nitrosodiphenylamine with norharman. IARC Sci Publ. 1982;(41):695-707. PubMed PMID: 7141576.








